4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a white or pale yellow low melting solid . It is used as an intermediate in the production of pesticides and dyes .
Synthesis Analysis
This compound can be obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E -vinyl sulfone .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClF4O2S . The InChI code is 1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-6(9)5(3-4)7(10,11)12/h1-3H .Chemical Reactions Analysis
4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .Physical And Chemical Properties Analysis
The molecular weight of this compound is 262.61 g/mol . It is a white or pale yellow low melting solid .Scientific Research Applications
Synthesis and Catalytic Applications
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride has garnered interest in the field of organic synthesis, particularly in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound, also known as trifluoromethanesulfonyl chloride (CF3SO2Cl), has been highlighted for its role in electrophilic chlorination, especially under reductive conditions, distinguishing it from sodium trifluoromethanesulfinate (CF3SO2Na), which requires oxidative conditions for reactions. This specificity has been exploited in enantioselective chlorination processes, demonstrating its utility in precision synthesis and the development of novel organic compounds with potential applications across various industries, including pharmaceuticals and materials science (Chachignon, Guyon, & Cahard, 2017).
Environmental Impact and Degradation
Research into the environmental fate and degradation of polyfluoroalkyl chemicals, which include compounds structurally related to 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride, has shown that these substances can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through abiotic and microbial degradation. Such findings are critical for understanding the environmental impact of fluorochemicals and for developing strategies to mitigate their persistence and potential toxicity. This body of work underscores the need for further studies into the biodegradation pathways and environmental behavior of fluorochemicals to ensure their responsible use and management (Liu & Avendaño, 2013).
Analytical and Methodological Advances
The identification and quantification of per- and polyfluoroalkyl substances (PFAS), including fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been advanced through the development of sophisticated analytical methods. These methods enable the detection of PFAS in various environmental matrices, thereby facilitating a deeper understanding of their distribution, fate, and potential effects on human health and the environment. Such analytical advancements are crucial for the regulatory assessment and management of fluorochemicals, informing both policy and practice (Munoz et al., 2019).
Exploration of Novel Fluorinated Compounds
The exploration of fluorinated compounds in drug discovery, particularly for antimalarial applications, has demonstrated the potential of fluorochemicals in developing new therapeutic agents. Fluorine's unique properties, such as its electron affinity and lipophilicity, can significantly enhance the pharmacological profile of drug candidates. This research avenue highlights the broader applicability of compounds like 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride in medicinal chemistry, offering promising strategies for the design of more effective and targeted treatments (Upadhyay et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-6(9)5(3-4)7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKQWBPSUHEQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372133 |
Source
|
Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
1682-10-6 |
Source
|
Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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